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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)pyrrolidin-3-ol

CAS No.: 154956-79-3

Cat. No.: B1149529

Get Quote

From Molecular Weight to Pharmacophore Validation

Executive Summary: Beyond the Number
While the molecular weight of 3-(4-Chlorophenyl)pyrrolidin-3-ol is definitively 197.66 g/mol

(free base), this value serves as more than a physical constant.[1] In drug discovery, it acts as

the primary analytical checkpoint to validate the successful installation of the chlorophenyl

pharmacophore onto the pyrrolidine ring—a synthetic step fraught with specific

"dehalogenation" risks.

This guide details the structural identity, synthesis logic, and analytical profiling of this

compound, which serves as a critical scaffold in the development of CNS-active agents

(analogous to norketamine or tramadol derivatives).

Chemical Identity & Stoichiometry[1]
The following data constitutes the baseline for all analytical validation. Researchers must adjust

calculations based on whether the compound is free base or a salt form (typically

Hydrochloride).
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Property Value Notes

IUPAC Name
3-(4-Chlorophenyl)pyrrolidin-3-

ol

Molecular Formula C₁₀H₁₂ClNO

Molecular Weight 197.66 g/mol
Average mass (for

stoichiometry)

Monoisotopic Mass 197.0607 Da
For High-Res MS (M+H⁺ =

198.068)

HCl Salt MW 234.12 g/mol C₁₀H₁₂ClNO[1][2][3][4] · HCl

Element Analysis
C: 60.77%, H: 6.12%, Cl:

17.94%, N: 7.09%, O: 8.09%

Isotope Pattern ³⁵Cl : ³⁷Cl ≈ 3:1 Critical for MS confirmation

Synthesis & Causality: The "Dechlorination Trap"[1]
The Core Challenge
The synthesis of 3-aryl-3-hydroxypyrrolidines typically involves the Grignard addition of an aryl

halide to a protected 3-pyrrolidinone.[1] However, the choice of protecting group is the deciding

factor in yield and purity.

The Trap: Using an N-Benzyl protecting group often requires catalytic hydrogenation (Pd/C,

H₂) for removal.[5][6] This condition frequently causes hydrodechlorination, stripping the

chlorine atom from the aryl ring and ruining the pharmacophore.

The Solution: Use the N-Boc route (acid labile) or ACE-Cl debenzylation (chemical cleavage)

to preserve the aryl chloride.[1]

Recommended Protocol: N-Boc Route (High Integrity)
This pathway avoids metal-catalyzed deprotection entirely, preserving the sensitive 4-chloro

substituent.[1]

Step 1: Grignard Formation & Addition[1]
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Reagents: 1-Boc-3-pyrrolidinone (1.0 eq), 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M

in THF).

Conditions: Anhydrous THF, -78°C to 0°C.

Procedure:

Cool the ketone solution to -78°C under N₂.

Add Grignard reagent dropwise (exothermic control).[7]

Warm to 0°C over 2 hours.

Quench: Saturated NH₄Cl (aq). Why? To protonate the alkoxide intermediate gently

without cleaving the Boc group prematurely.

Step 2: Deprotection

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Conditions: 0°C to RT, DCM solvent.

Workup: Basify with NaHCO₃ to isolate the free base (MW 197.66) or evaporate to obtain the

salt.

Visualization: Synthetic Logic Flow

1-Boc-3-pyrrolidinone
(Precursor)

Intermediate:
N-Boc-3-(4-Cl-Ph)-3-ol

Nucleophilic
Addition (-78°C)

4-Cl-Ph-MgBr
(Reagent)

Deprotection:
TFA or HCl/Dioxane

Acidic Cleavage Target:
3-(4-Cl-Ph)pyrrolidin-3-ol

(MW: 197.66)

Preserves Ar-Cl

Click to download full resolution via product page

Caption: The N-Boc pathway ensures the 4-chlorophenyl group remains intact, avoiding the

dechlorination risks associated with Pd/C hydrogenolysis.[1]
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Analytical Validation (Self-Validating Systems)[1]
To confirm the identity of the compound, researchers must correlate the Molecular Weight with

specific spectral signatures.

Mass Spectrometry (LC-MS)
The molecular weight is validated not just by the parent ion, but by the isotopic signature.

Target Ion (ESI+): m/z 198.07 [M+H]⁺.

Isotope Signature: You must observe a secondary peak at m/z 200.07 with approximately

33% intensity of the base peak.

Absence of this peak indicates loss of Chlorine (dechlorination).

Fragmentation (MS²):

m/z 180.06: Loss of water [M+H - H₂O]⁺ (Characteristic of tertiary alcohols).

m/z 139/141: Loss of the pyrrolidine ring or C-C cleavage (Chlorobenzyl cation).

Diagram: MS Fragmentation Pathway

Parent Ion [M+H]+
m/z 198.07 (100%)
m/z 200.07 (33%)

Dehydration [-H2O]
m/z 180.06

-18 Da (Neutral Loss)

Chlorophenyl Cation
m/z 139.00

Ring Cleavage

Click to download full resolution via product page

Caption: MS fragmentation logic. The presence of the m/z 200 isotope peak is the definitive

confirmation of the Chlorine atom.
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Physicochemical Implications (Drug Development)
The molecular weight of 197.66 places this fragment in the "Lead-Like" space, making it an

ideal scaffold for further derivatization.[1]

Property Value
Implication for Drug
Design

cLogP ~1.5 - 1.9
Optimal for CNS penetration

(Blood-Brain Barrier).[1]

TPSA ~40 Å²
High oral bioavailability

potential (<140 Å²).

H-Bond Donors 2 (NH, OH)
Provides specific binding

points for receptors.[1]

Lipinski Status Pass 0 Violations (Rule of 5).

Application Note: This scaffold is structurally related to Norketamine and Tramadol metabolites.

The 3-hydroxy-3-aryl motif is often exploited to lock the conformation of the pyrrolidine ring,

improving selectivity for monoamine transporters (SERT/NET) or NMDA receptors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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Phone: (601) 213-4426
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